molecular formula C7H8N2O2 B104815 Methyl 6-aminopyridine-2-carboxylate CAS No. 36052-26-3

Methyl 6-aminopyridine-2-carboxylate

Cat. No. B104815
CAS RN: 36052-26-3
M. Wt: 152.15 g/mol
InChI Key: OHIHEJTUXNQOPM-UHFFFAOYSA-N
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Description

“Methyl 6-aminopyridine-2-carboxylate” is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 . It is also known as “2-Amino-6-(methoxycarbonyl)pyridine” and has a CAS number of 36052-26-3 .


Synthesis Analysis

The synthesis of “Methyl 6-aminopyridine-2-carboxylate” involves the reaction of methyl-2-aminopyridine-4-carboxylate with different aldehydes . The synthesized compounds are characterized by elemental analyses, FT-IR, and 1H NMR studies .


Molecular Structure Analysis

The most stable molecular structure of “Methyl 6-aminopyridine-2-carboxylate” was predicted using conformational analysis at DFT/B3LYP level of cc-pVTZ basis set . The optimized molecular structure was used to determine the vibrational frequencies .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 6-aminopyridine-2-carboxylate” include the condensation between the amino group and carbonyl group . The second order perturbation energy E(2) values of the molecule were calculated using natural bond orbital analysis, which indicates the bioactivity of the molecule .


Physical And Chemical Properties Analysis

“Methyl 6-aminopyridine-2-carboxylate” is a solid substance with a melting point of 95.0 to 99.0 °C . Its maximum absorption wavelength is 326 (DMSO) nm .

Scientific Research Applications

  • Application Summary : Methyl 6-aminopyridine-2-carboxylate has been identified as a potential bioactive agent for the treatment of sarcoidosis .
  • Results or Outcomes : The specific results or outcomes of these studies were not provided in the sources I found. However, the mention of this compound in the context of sarcoidosis treatment suggests that it may have shown promise in preliminary studies .
  • It is a white to yellow to orange powder or crystal .
  • It is air sensitive and should be stored under inert gas .
  • It has a melting point of 95.0 to 99.0 °C .
  • It has a maximum absorption wavelength of 326 (DMSO) nm .
  • It is a white to yellow to orange powder or crystal .
  • It is air sensitive and should be stored under inert gas .
  • It has a melting point of 95.0 to 99.0 °C .
  • It has a maximum absorption wavelength of 326 (DMSO) nm .

Safety And Hazards

“Methyl 6-aminopyridine-2-carboxylate” can cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin irritation occurs or eye irritation persists .

Future Directions

The structural and spectroscopic investigations of “Methyl 6-aminopyridine-2-carboxylate” were performed using density functional theory (DFT) quantum chemical calculations . The study paves the way for the development of novel drugs associated with sarcoidosis disease .

properties

IUPAC Name

methyl 6-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-11-7(10)5-3-2-4-6(8)9-5/h2-4H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIHEJTUXNQOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC(=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550151
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-aminopyridine-2-carboxylate

CAS RN

36052-26-3
Record name Methyl 6-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 6-Aminopyridine-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 6-methylpyridin-2-amine (25 g, 231 mmol) and acetic anhydride (44 mL, 465 mmol) in tetrahydrofuran (188 mL) was heated under reflux for 12 hr. The solvent was evaporated under reduced pressure, and the residue was diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine. This was dried over anhydrous sodium sulfate and the solvent was evaporated under reduced pressure. Water (350 mL) was added to the obtained crystals, and the mixture was heated to 75° C., and potassium permanganate (87.1 g, 551 mmol) was gradually added over 45 min. The mixture was stirred for 3 hr, and filtered through celite, and the filtrate was concentrated. Hydrochloric acid/methanol solution (Tokyo Chemical Industry Co., Ltd., 350 mL) was added, and the mixture was heated under reflux for 24 hr. The reaction solution was concentrated, diluted with ethyl acetate, and washed with saturated aqueous sodium hydrogen carbonate solution. The aqueous layer was extracted with ethyl acetate. The obtained organic layers were mixed, washed with saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give the title compound (6.28 g, yield 18%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
44 mL
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reactant
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188 mL
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solvent
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Quantity
87.1 g
Type
reactant
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Yield
18%

Synthesis routes and methods II

Procedure details

H2SO4 (3.0 eq.) was added to a suspension of 6-aminopyridine-2-carboxylic acid in MeOH (0.3 M). The reaction mixture was heated to reflux for 20 h. After cooling down, the solvent was reduced in vacuo and the residue was added to cooled sat. aq. NaHCO3. The aqueous phase was extracted with DCM (2×) and the combined organic extracts were washed with brine and dried (Na2SO4). Evaporation of the solvent yielded the title compound as a white solid which was used in the next step without further purification. 1H NMR (400 MHz, DMSO-d6, 300K) δ 7.50 (1H, t, J=7.8 Hz), 7.18 (1H, d, J=7.3 Hz), 6.65 (1H, d, J=8.3 Hz), 6.28 (2H, bs), 3.79 (3H, s). MS (ES+) C7H8N2O2 requires: 152, found: 153 (M+H)+.
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Synthesis routes and methods III

Procedure details

6-Aminopyridine-2-carboxylic acid (5.0 g, 36 mmol) was dissolved in 50 ml of MeOH. To this was added acetyl chloride (9.0 ml, 126 mmol) in 50 ml of MeOH. The reaction was heated to reflux overnight. Concentrate to an orange oil and partition with EtOAc and water. The organic portions were washed with brine, dried (MgSO4) and concentrated to a yellow solid.
Quantity
5 g
Type
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Name
Quantity
50 mL
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Quantity
9 mL
Type
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50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
CW Rees, DI Smith - Journal of the Chemical Society, Perkin …, 1987 - pubs.rsc.org
… Thus the 5-methoxycarbonyl derivative was prepared by cyclisation of methyl 6-aminopyridine-2-carboxylate with bromoacetaldehyde; treatment of the ester with nitric and sulphuric …
Number of citations: 10 pubs.rsc.org
S Wei, W Lu, X Le, C Ma, H Lin, B Wu… - Angewandte …, 2019 - Wiley Online Library
… fluorescent hydrogels is the design of the ligand monomer 6-acrylamidopicolinic acid (6APA), which was synthesized by an amidation reaction of methyl 6-aminopyridine-2-carboxylate …
Number of citations: 210 onlinelibrary.wiley.com
M Krasavin, D Dar'in, S Balalaie - Tetrahedron Letters, 2021 - Elsevier
… It was based on the use of methyl 6-aminopyridine-2-carboxylate (13) in the Yb(OTf) 3 -catalyzed GBB reaction. Following the completion of the latter, potassium carbonate was added …
Number of citations: 3 www.sciencedirect.com
S Schierle, J Schmidt, A Kaiser, D Merk - ChemMedChem, 2018 - Wiley Online Library
… Methyl 6-(4-phenoxybenzamido)picolinate (60): Preparation according to general procedure B using methyl 6-aminopyridine-2-carboxylate (56, 0.18 g, 1.2 mmol, 1.2 equiv), 4-…
MK Himmelbauer, Z Xin, JH Jones… - Journal of medicinal …, 2019 - ACS Publications
… Step 1: A mixture of methyl 6-aminopyridine-2-carboxylate (6.0 g, 39.4 mmol) and hydrazine hydrate (7.2 g, 78.9 mmol, 7.0 mL) was refluxed in MeOH (50 mL) for 5 h. The reaction …
Number of citations: 19 pubs.acs.org
J Tang, T Xing, J Feng - Advanced Materials Technologies, 2023 - Wiley Online Library
… Methyl 6-Aminopyridine-2-carboxylate (98%) was purchased from Energy Chemical. 2-Oxoglutaric acid (>99.0%) was purchased from TCI (Shanghai) Development Co. Ltd. …
Number of citations: 5 onlinelibrary.wiley.com

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